

Application Notes and Protocols for In Vitro Studies of Org41841

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Compound of Interest

Compound Name: Org41841

Cat. No.: B1677480

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Introduction

Org41841 is a small molecule, non-peptidic compound that acts as a partial agonist for the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).[1] It functions as an allosteric modulator, binding to the transmembrane domain of these G-protein coupled receptors (GPCRs).[2] Notably, **Org41841** has also been identified as a pharmacoperone for the Follicle-Stimulating Hormone Receptor (FSHR), capable of rescuing misfolded mutant receptors and increasing the cell surface expression of wild-type FSHR.[3][4] These properties make **Org41841** a valuable tool for studying the pharmacology of glycoprotein hormone receptors and for investigating potential therapeutic applications in reproductive and thyroid-related disorders.

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of **Org41841**.

Data Presentation

Table 1: Agonistic Activity of Org41841 on LHCGR and TSHR

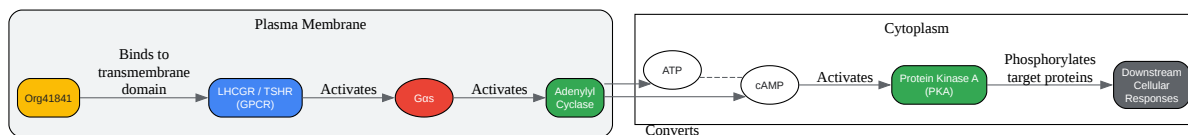
Receptor	Cell Line	Assay Type	Parameter	Value	Reference
LHCGR	HEK293	cAMP Accumulation	EC50	0.2 μ M	[1]
TSHR	HEK293	cAMP Accumulation	EC50	7.7 μ M	[1]
L570F mutant TSHR	HEK293	cAMP Accumulation	EC50	800 nM	[1]
M9 mutant TSHR	HEK293	cAMP Accumulation	EC50	2700 nM	[1]

Table 2: Pharmacoperone Effect of Org41841 on FSHR

Cell Line	Treatment	Parameter	Value	Fold Increase	Reference
COS cells	Vehicle	FSHR Binding Sites	2.6 \pm 0.35 nM/150,000 cells	-	[3]
COS cells	Org41841	FSHR Binding Sites	4.7 \pm 0.68 nM/150,000 cells	~1.8	[3]

Signaling Pathway

The primary signaling pathway activated by **Org41841** upon binding to LHCGR and TSHR is the G α s-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).



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Caption: **Org41841** allosterically activates LHCGR/TSHR, leading to cAMP production.

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to quantify the agonistic activity of **Org41841** on LHCGR or TSHR expressed in a suitable host cell line, such as HEK293 cells.

Materials:

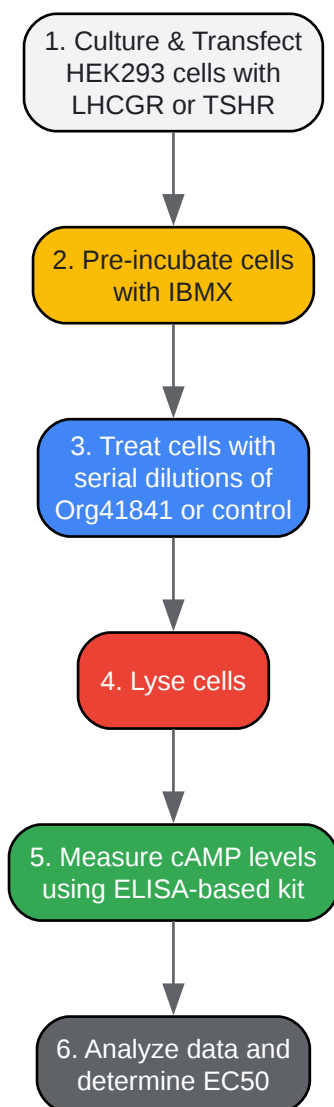
- HEK293 cells transiently or stably expressing the human LHCGR or TSHR
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Transfection reagent (e.g., Lipofectamine)
- Opti-MEM
- **Org41841**
- 3-isobutyl-1-methylxanthine (IBMX)

- Human Luteinizing Hormone (hLH) or Thyroid-Stimulating Hormone (TSH) as positive controls
- cAMP assay kit (e.g., cAMP Biotrak Enzymeimmunoassay System)
- Cell lysis buffer
- Phosphate-Buffered Saline (PBS)

Procedure:

- Cell Culture and Transfection:
 - Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
 - For transient transfection, seed cells in 24-well plates and transfect with the receptor-expressing plasmid using a suitable transfection reagent according to the manufacturer's instructions.
 - Allow cells to express the receptor for 48 hours post-transfection.
- Compound Treatment:
 - Aspirate the culture medium and wash the cells once with serum-free DMEM.
 - Pre-incubate the cells for 1 hour in serum-free DMEM containing 1 mM IBMX.
 - Prepare serial dilutions of **Org41841** (e.g., 0 to 100 µM) and the positive control (hLH or TSH) in serum-free DMEM with 1 mM IBMX.
 - Add the compound dilutions to the respective wells and incubate for 1 hour at 37°C in a 5% CO₂ incubator.
- Cell Lysis and cAMP Measurement:
 - Aspirate the medium from the wells.

- Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
- Determine the cAMP concentration in the cell lysates using the cAMP enzyme immunoassay kit, following the manufacturer's protocol.
- Data Analysis:
 - Generate a standard curve using the cAMP standards provided in the kit.
 - Calculate the cAMP concentration for each sample.
 - Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.



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Caption: Workflow for the cAMP accumulation assay.

Radioligand Binding Assay for FSHR Expression

This protocol is used to quantify the number of FSHR binding sites on the cell surface, which is indicative of receptor expression, and to assess the effect of **Org41841** pre-incubation.

Materials:

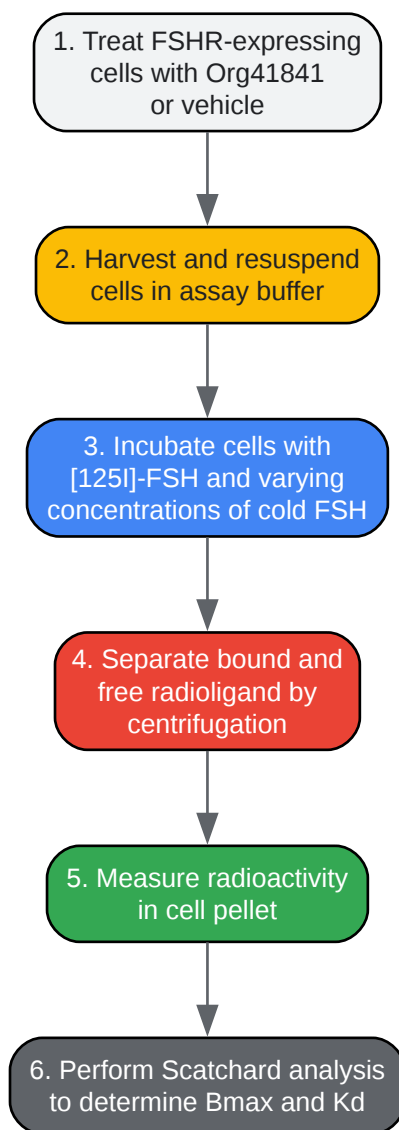
- COS cells (or other suitable cell line) expressing human FSHR
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- **Org41841**
- DMSO (vehicle control)
- EDTA solution (2.5 mM)
- Radioreceptor assay buffer (50 mM Tris pH 7.5, 25 mM MgCl₂, 0.3% BSA)
- [125I]-FSH (radioligand)
- Unlabeled human FSH
- 12 x 75 mm culture tubes
- Gamma counter

Procedure:

- Cell Culture and Treatment:
 - Culture COS cells expressing hFSHR in appropriate culture vessels.
 - Treat the cells with a sub-micromolar concentration of **Org41841** or DMSO (vehicle) for a specified period (e.g., 18 hours).

- Wash the cells to remove the compound.
- Cell Harvesting and Preparation:
 - Detach the cells using 2.5 mM EDTA.
 - Wash the cells twice with PBS.
 - Resuspend the cells in radioreceptor assay buffer.
 - Determine the cell number and adjust the cell suspension to a final concentration (e.g., 150,000 cells/tube for treated cells, adjust control cell number to achieve comparable binding).
- Binding Assay:
 - In 12 x 75 mm tubes, add the cell suspension.
 - Add a fixed concentration of [125I]-FSH.
 - For competition binding, add increasing concentrations of unlabeled FSH (0 to 100 ng/tube).
 - Incubate the reactions for 18 hours at room temperature with continuous shaking.
- Separation of Bound and Free Ligand:
 - Add 3 ml of cold radioreceptor assay buffer to each tube.
 - Centrifuge the tubes at 1200 x g for 30 minutes at 4°C to pellet the cells.
 - Aspirate the supernatant.
- Quantification:
 - Measure the radioactivity in the cell pellets using a gamma counter.
- Data Analysis:

- Plot the bound radioactivity against the concentration of unlabeled FSH.
- Perform Scatchard analysis to determine the dissociation constant (K_d) and the maximum number of binding sites (B_{max}).



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Caption: Workflow for the radioligand binding assay.

Conclusion

The provided protocols and data offer a comprehensive framework for the in vitro characterization of **Org41841**. These experiments will enable researchers to investigate its

agonistic and pharmacoperone activities, elucidate its mechanism of action, and explore its potential as a modulator of glycoprotein hormone receptor function. Careful adherence to these protocols will ensure the generation of robust and reproducible data.

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